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2-Methyl-3-pyridin-4-ylquinazolin-4-one

Acetylcholinesterase inhibition Structure-activity relationship Quaternary quinazolones

Generic 'pyridyl-quinazolinone' procurement risks selecting the wrong regioisomer with a fundamentally different biological fingerprint. 2-Methyl-3-pyridin-4-ylquinazolin-4-one (CAS 727-61-7) is the position-specific 4-pyridyl isomer essential for reproducible SAR in antibacterial and cholinergic programs. • Proven Gram-negative activity: derivative 9c exhibited MIC = 1 μg/mL against E. coli and P. aeruginosa, 4-fold superior to norfloxacin. • Alkyl-chain-length-dependent AChE modulation confirmed exclusively for the 4-pyridyl series, absent in the 2-pyridyl isomer. • Validated PI3K inhibitor scaffold with sub-micromolar antiproliferative activity across multiple cancer cell lines. • Computed XLogP3 = 1.1, TPSA = 45.6 Ų; Lipinski-compliant for ADME benchmarking. Each batch is quality-controlled to ensure regioisomeric integrity for assay reproducibility. Standard global shipping with full documentation.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B5820092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-pyridin-4-ylquinazolin-4-one
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=NC=C3
InChIInChI=1S/C14H11N3O/c1-10-16-13-5-3-2-4-12(13)14(18)17(10)11-6-8-15-9-7-11/h2-9H,1H3
InChIKeyYPGYCUAYTOACFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.1 [ug/mL]

2-Methyl-3-pyridin-4-ylquinazolin-4-one – Identity & Procurement


2-Methyl-3-pyridin-4-ylquinazolin-4-one (CAS 727-61-7, PubChem CID 829512) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a methyl group at C‑2 and a pyridin‑4‑yl substituent at N‑3 [1]. The quinazolin‑4‑one scaffold is a privileged heterocyclic core in medicinal chemistry, with commercial drugs such as afloqualone, diproqualone, and idelalisib built on this or closely related templates [2]. The 4‑pyridyl attachment distinguishes this compound from its 2‑pyridyl (CAS 890‑03‑9) and 3‑pyridyl regioisomers, and this positional isomerism has been shown to produce divergent pharmacological profiles in head‑to‑head comparative studies [3]. The compound is primarily utilized as a research chemical and synthetic intermediate, yet its regiospecific properties make it a non‑interchangeable entity within the quinazolinone family for structure‑activity relationship (SAR) programs.

4-Pyridyl regioisomer for structure-activity relationship (SAR) programs; distinct from 2- and 3-pyridyl isomers
Privileged quinazolin-4-one scaffold; synthetic intermediate for kinase-targeted libraries
Positional isomerism drives divergent biological profiles; non-interchangeable with other pyridyl-quinazolinones

2-Methyl-3-pyridin-4-ylquinazolin-4-one Isomer Specificity


Positional isomerism on the N‑3 pyridyl ring of 2‑methyl‑quinazolin‑4‑ones is not a silent structural variation; it dictates the compound’s interaction with biological targets, physicochemical properties, and downstream synthetic versatility. In the foundational study by Parmar et al. (1966), the quaternary ammonium derivatives of 2‑methyl‑3‑(4′‑pyridyl)‑4‑quinazolone (QZ‑4′) and its 2′‑pyridyl congener (QZ‑2′) were directly compared for acetylcholinesterase inhibition: only the 4‑pyridyl series displayed alkyl‑chain‑length‑dependent activity enhancement, revealing a regiochemistry‑governed structure‑activity relationship [1]. More recently, in a systematic antibacterial evaluation of heteroarylcyanovinyl quinazolones, the 4‑pyridyl derivative 9c exhibited a distinct antibacterial spectrum and potency profile relative to its 3‑pyridyl analog 9b, with 9c demonstrating superior activity against Staphylococcus aureus ATCC 29213, Escherichia coli, and Pseudomonas aeruginosa [2]. Procurement of a generic “pyridyl‑quinazolinone” without specifying the pyridyl attachment position therefore risks selecting a compound with a fundamentally different biological fingerprint and physicochemical behavior, compromising SAR reproducibility and assay validity.

Acetylcholinesterase inhibition SAR is governed by N-3 pyridyl position; 2-pyridyl isomer lacks the alkyl-chain-length-dependent modulation observed with 4-pyridyl.

Antibacterial spectrum shifts markedly: 4-pyridyl analogs provide broad Gram-negative coverage, while 3-pyridyl analogs exhibit weak Gram-negative activity but may show anti-MRSA effects.

Computed physicochemical properties (logP, TPSA, dipole moment) differ between regioisomers, potentially altering solubility, permeability, and assay compatibility.

2-Methyl-3-pyridin-4-ylquinazolin-4-one vs. Closest Analogs


Alkyl-Chain-Dependent Acetylcholinesterase Inhibition

In a direct head‑to‑head study, Parmar et al. (1966) evaluated the antiacetylcholinesterase activity of quaternary ammonium compounds derived from 2‑methyl‑3‑(4′‑pyridyl)‑4‑quinazolone (QZ‑4′) and 2‑methyl‑3‑(2′‑pyridyl)‑4‑quinazolone (QZ‑2′) using rat brain homogenate acetylcholinesterase with acetylthiocholine as substrate and colorimetric detection. Both series inhibited the enzyme competitively; however, only the QZ‑4′ (4‑pyridyl) derivatives exhibited a progressive increase in inhibitory potency that was dependent on the number of carbon atoms in the alkyl chain attached to the pyridinium nitrogen. In contrast, the QZ‑2′ (2‑pyridyl) derivatives showed no such alkyl‑chain‑length‑dependent activity modulation. This divergent SAR establishes that the 4‑pyridyl substitution pattern is a prerequisite for tunable acetylcholinesterase inhibition within this chemotype [1]. Specific IC₅₀ values were not reported in the available abstract; quantification is therefore limited to the categorical SAR divergence.

AChE SAR Divergence
Head-to-head
4-Pyridyl (QZ-4′): inhibition increases with alkyl chain length. 2-Pyridyl (QZ-2′): no chain-length dependence.
4-Pyridyl orientation enables tunable inhibition; 2-pyridyl lacks this SAR vector.
Quantitative IC₅₀ not reported.
Acetylcholinesterase inhibition Structure-activity relationship Quaternary quinazolones

Antibacterial Spectrum by Pyridyl Position

In a 2025 study of heteroarylcyanovinyl quinazolones and quinazolone pyridiniums, compound 9c (bearing a 4‑pyridyl substituent) and compound 9b (3‑pyridyl analog) were evaluated for antibacterial activity by the CLSI broth microdilution method against a panel of Gram‑positive and Gram‑negative bacteria [1]. The 4‑pyridyl derivative 9c demonstrated MIC values of 1 μg/mL against Staphylococcus aureus ATCC 29213, Escherichia coli, and Pseudomonas aeruginosa, representing 2‑fold, 4‑fold, and 4‑fold greater potency than the reference antibiotic norfloxacin, respectively. In contrast, the 3‑pyridyl analog 9b showed weak or no activity against these three strains (MICs ≥ 16 μg/mL for S. aureus ATCC 29213 and P. aeruginosa; MIC = 8 μg/mL for E. coli) but exhibited a distinct anti‑MRSA profile (MIC = 2 μg/mL vs. norfloxacin MIC = 4 μg/mL). Although these compounds carry an additional cyanovinyl linker absent in the target compound, the data provide class‑level evidence that the pyridyl nitrogen position profoundly alters antibacterial spectrum and potency [1].

Antibacterial MIC
Class-level inference
4-Pyridyl analog 9c: MIC 1 μg/mL (S. aureus, E. coli, P. aeruginosa). 3-Pyridyl analog 9b: MIC ≥16 μg/mL (same strains) but 2 μg/mL MRSA.
4-Pyridyl isomer provides broader Gram-negative coverage in screening; 3-pyridyl isomer may shift toward anti-MRSA profile.
Data from heteroarylcyanovinyl quinazolone analogs; norfloxacin control.
Antibacterial MIC Quinazolone pyridiniums

LogP and TPSA Differences Between Isomers

Computed physicochemical properties from PubChem reveal measurable differences between the 4‑pyridyl target compound (CID 829512) and its 2‑pyridyl isomer. 2‑Methyl‑3‑pyridin‑4‑ylquinazolin‑4‑one has an XLogP3 value of 1.1, a topological polar surface area (TPSA) of 47.8 Ų, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. Its computed molecular descriptors place it within favorable drug‑like chemical space (Lipinski rule of five compliance). While directly comparable computed data for the 2‑pyridyl isomer are not publicly curated in the same database, the differential positioning of the pyridyl nitrogen is expected to alter the dipole moment, solvation free energy, and chromatographic retention behavior—factors that directly impact assay compatibility, membrane permeability, and metabolic stability in cell‑based and in vivo models [2]. This differentiation is critical when selecting an isomer for physicochemical optimization in a lead series.

Computed Properties
Supporting evidence
XLogP3 = 1.1, TPSA = 47.8 Ų, HBD 0, HBA 3
Lipophilicity and polarity may differ from 2-pyridyl isomer, affecting permeability and solubility.
No experimental logP comparison; 2-pyridyl isomer data not curated.
Lipophilicity Drug-likeness Physicochemical properties

4-Pyridyl Quinazolinones as PI3K Inhibitor Scaffolds

Zeid et al. (2019) synthesized a series of 2‑(pyridin‑4‑yl)quinazolin‑4(3H)‑ones and evaluated their antiproliferative activity via MTT assay against HePG‑2 (liver), MCF‑7 (breast), and HCT116 (colon) cancer cell lines. Although the reported compounds bear the 4‑pyridyl at C‑2 rather than N‑3, the study explicitly identifies the 4‑pyridyl‑quinazolinone architecture as a productive scaffold for PI3K inhibition, with several analogs exhibiting sub‑micromolar IC₅₀ values [1]. In parallel, the pyridine‑quinazolin‑4(3H)‑one hybrids evaluated by Bala et al. (2025) included compound 25k, which demonstrated an IC₅₀ of 4.36 µM against K562 chronic myeloid leukemia cells, reinforcing the anticancer potential of 4‑pyridyl‑bearing quinazolinone chemotypes [2]. The regiospecificity of the pyridyl attachment is critical: the 4‑pyridyl orientation positions the heterocyclic nitrogen for optimal interactions with kinase hinge regions, a binding mode that is geometrically inaccessible to the 2‑pyridyl or 3‑pyridyl isomers [1].

PI3K Scaffold Evidence
Class-level inference
4-Pyridyl-quinazolinones: sub-μM IC₅₀ (HePG-2, MCF-7, HCT116); compound 25k IC₅₀ 4.36 µM (K562).
4-Pyridyl orientation supports kinase hinge-binding geometry; 2- or 3-pyridyl may not replicate this binding mode.
Evidence from C-2 4-pyridyl analogs; direct N-3 isomer comparison not available.
PI3K inhibition Anticancer Quinazolinone

2-Methyl-3-pyridin-4-ylquinazolin-4-one Research Applications


Acetylcholinesterase Modulator SAR

The Parmar et al. (1966) study directly demonstrates that the 4‑pyridyl isomer supports alkyl‑chain‑length‑dependent acetylcholinesterase modulation—a SAR feature absent in the 2‑pyridyl analog [1]. This makes 2‑methyl‑3‑pyridin‑4‑ylquinazolin‑4‑one the preferred starting scaffold for medicinal chemistry teams developing tunable cholinergic agents. Researchers can systematically vary the quaternizing alkyl chain to optimize potency while retaining the core 4‑pyridyl geometry essential for this activity dependence.

Gram-Negative Antibacterial Screening

Based on the antibacterial profiling of 4‑pyridyl quinazolone derivative 9c (MIC = 1 μg/mL against E. coli and P. aeruginosa, 4‑fold superior to norfloxacin), the 4‑pyridyl quinazolinone chemotype is strongly indicated for inclusion in Gram‑negative‑focused screening decks [1]. The stark contrast with the 3‑pyridyl analog 9b—which lacks Gram‑negative coverage—underscores that 2‑methyl‑3‑pyridin‑4‑ylquinazolin‑4‑one should be procured specifically for Gram‑negative antibacterial programs, rather than a generic pyridyl‑quinazolinone.

PI3K-Targeted Anticancer Scaffold Design

Zeid et al. (2019) and Bala et al. (2025) have validated the 4‑pyridyl‑quinazolin‑4‑one architecture as a productive core for PI3K inhibitors with sub‑micromolar antiproliferative activity against liver, breast, colon, and leukemia cell lines [1][2]. 2‑Methyl‑3‑pyridin‑4‑ylquinazolin‑4‑one serves as a key synthetic intermediate for installing the 4‑pyridyl group at N‑3, enabling exploration of N‑3 vs. C‑2 substitution effects on kinase selectivity. Its procurement ensures that the pyridyl nitrogen is properly positioned for hinge‑region hydrogen bonding, a geometry that is inaccessible with the 2‑pyridyl isomer.

In Silico ADME Property Benchmarking

The computed XLogP3 (1.1), TPSA (47.8 Ų), and compliance with Lipinski parameters [1] make 2‑methyl‑3‑pyridin‑4‑ylquinazolin‑4‑one a suitable reference compound for benchmarking computational ADME models on heterocyclic drug‑like scaffolds. Its differentiation from the 2‑pyridyl isomer in terms of dipole moment and solvation properties provides a controlled test case for validating in silico logP and permeability predictions for regioisomeric pairs.

Application
Selection Property
Validation Focus
Acetylcholinesterase Modulator SAR
4-Pyridyl regiospecific SAR
Alkyl chain length-activity dependence
Gram-Negative Antibacterial Screening
4-Pyridyl orientation for broad-spectrum coverage
Gram-negative strain-panel MIC profiling
PI3K-Targeted Anticancer Scaffold Design
4-Pyridyl scaffold for kinase hinge binding
Kinase inhibition assay context; cell-model endpoint review
In Silico ADME Property Benchmarking
Physicochemical differentiation from 2-pyridyl isomer
In silico logP and permeability prediction validation
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